![molecular formula C18H25N5OS B2528242 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 585564-12-1](/img/structure/B2528242.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
STL269940 has shown promise as an anticancer agent . Researchers have investigated its ability to inhibit tumor growth by targeting specific cellular pathways. Its unique chemical structure allows it to interact with cancer cells, disrupting their proliferation and inducing apoptosis (programmed cell death). Further studies are needed to optimize its efficacy and minimize side effects, but this compound holds great potential in cancer therapy .
Aromatase Inhibition for Breast Cancer Treatment
Aromatase (CYP19) is a key enzyme involved in estrogen biosynthesis. STL269940 and related compounds have been explored as aromatase inhibitors . These inhibitors reduce estrogen levels, which is crucial in treating hormone-dependent breast cancers. Imaging agents based on aromatase inhibitors have also been developed for PET/SPECT studies .
Antifungal Activity
STL269940 exhibits antifungal properties . It has been evaluated against various fungal strains, including those causing infections in humans and plants. Its mechanism of action involves disrupting fungal cell membranes or interfering with essential metabolic pathways. Researchers are investigating its potential as a novel antifungal drug .
Neuroprotective Effects
In preclinical studies, STL269940 has demonstrated neuroprotective effects . It may help prevent neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. Researchers are exploring its use in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Properties
STL269940 has been investigated for its antiviral activity . It shows promise against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mode of action involves inhibiting viral replication or entry into host cells. However, further research is needed to validate its efficacy and safety .
Metal Complexes and Catalysis
The sulfur-containing triazole moiety in STL269940 makes it an interesting ligand for metal coordination complexes . Researchers have explored its use in catalysis, where it can stabilize metal ions and enhance their reactivity. These complexes find applications in organic synthesis, green chemistry, and material science .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQESOBLRZSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


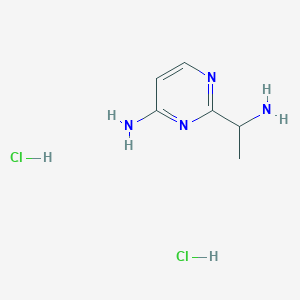
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
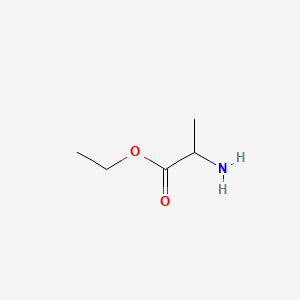
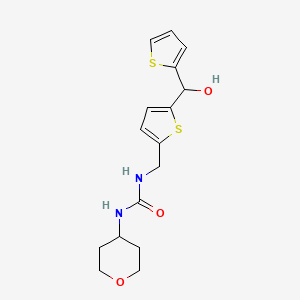
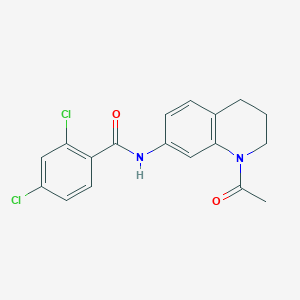


![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

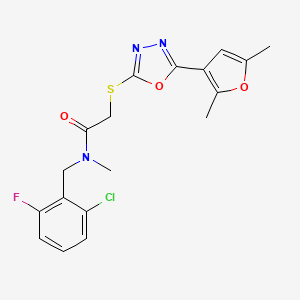
![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)